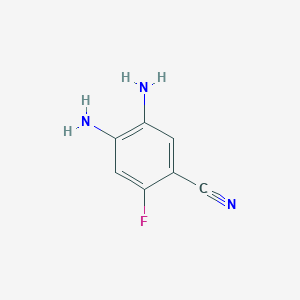

4,5-Diamino-2-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diamino-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGFEOQZSGENDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226701-59-3 | |

| Record name | 4,5-diamino-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 4,5-Diamino-2-fluorobenzonitrile

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. Among these properties, thermodynamic stability is a critical determinant of a compound's viability, influencing its shelf-life, processing safety, and ultimately, its efficacy and safety profile. This guide provides a comprehensive technical framework for assessing the thermodynamic stability of 4,5-Diamino-2-fluorobenzonitrile, a key building block in the synthesis of various therapeutic agents. While specific experimental data for this compound is not publicly available, this document outlines the established experimental and computational methodologies that form the bedrock of such an investigation. By detailing the causality behind experimental choices and the logic of computational approaches, this guide serves as a robust protocol for researchers to generate reliable and reproducible stability data.

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, many of which are rooted in the molecule's intrinsic chemical and physical properties. Thermodynamic stability, the measure of a system's energy state relative to its decomposition products, is a cornerstone of pharmaceutical development. An unstable compound can lead to a cascade of undesirable outcomes, including:

-

Degradation and Impurity Formation: Unstable molecules can decompose under storage or processing conditions, leading to a loss of potency and the formation of potentially toxic impurities.

-

Safety Hazards: Rapid, uncontrolled exothermic decomposition can result in thermal runaway events, posing significant safety risks during manufacturing and handling.

-

Reduced Shelf-Life: The rate of degradation directly impacts the expiration dating of a drug product, with unstable compounds leading to shorter, commercially unviable shelf-lives.

-

Inconsistent Bioavailability: Degradation can alter the physical form and chemical nature of an API, leading to unpredictable absorption and bioavailability.

The subject of this guide, this compound (CAS No. 226701-59-3), is an aromatic compound featuring two amine groups, a nitrile group, and a fluorine atom.[1][2] This combination of functional groups suggests several potential areas of instability that warrant careful investigation. The electron-withdrawing nature of the fluorine and nitrile groups can influence the reactivity of the aromatic ring and the adjacent amino groups.[3] Conversely, the presence of fluorine can, in some cases, enhance metabolic and thermal stability.[4] Given these structural features, a systematic evaluation of its thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of risk mitigation and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 226701-59-3 | [1][2] |

| Molecular Formula | C₇H₆FN₃ | [1][2] |

| Molecular Weight | 151.14 g/mol | [1] |

| Purity | ≥98% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Experimental Assessment of Thermal Stability: A Multi-technique Approach

A comprehensive understanding of a compound's thermal behavior necessitates the use of multiple, complementary analytical techniques. The following section details the core experimental methodologies for characterizing the thermal stability of this compound, grounded in established standards and best practices.

Differential Scanning Calorimetry (DSC): A First Look at Thermal Events

Expertise & Experience: Differential Scanning Calorimetry (DSC) is an indispensable frontline tool for thermal hazard screening.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of endothermic (melting, boiling) and exothermic (decomposition, crystallization) events.[7][8][9] For a novel compound like this compound, a DSC scan provides the initial, critical data on its melting point and the onset temperature of any exothermic decomposition.

Trustworthiness: The reliability of DSC data hinges on proper calibration and adherence to standardized methods, such as ASTM E537.[1][5][10] The choice of sample pan is also critical; for a substance that may decompose with the evolution of gas, high-pressure crucibles are often necessary to suppress volatilization and ensure that the decomposition endotherm is not masked.[5]

Authoritative Grounding: The United States Pharmacopeia (USP) Chapter <891> provides a standardized approach for the thermal analysis of pharmaceuticals using DSC, emphasizing its role in characterizing phase transitions and thermal stability.[7]

Experimental Protocol: DSC Analysis of this compound

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a suitable sample pan (e.g., a hermetically sealed aluminum pan or a high-pressure stainless steel pan).

-

Experimental Conditions:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample at a constant rate, typically 10°C/min, over a temperature range appropriate for the compound (e.g., from ambient to 400°C).

-

-

Data Analysis:

-

Identify the melting point as the peak of the endothermic event.

-

Determine the onset temperature of decomposition from the start of the first significant exothermic event.

-

Integrate the area under the decomposition exotherm to estimate the enthalpy of decomposition (ΔHd).

-

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Expertise & Experience: Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature.[11][12] This technique is crucial for distinguishing between physical processes like sublimation and chemical events such as decomposition that involve the loss of gaseous products.[13][14] For this compound, TGA will reveal the temperature at which significant mass loss begins, the number of decomposition steps, and the mass of any non-volatile residue.

Trustworthiness: Adherence to standards like ASTM E1131 and E2550 ensures the accuracy and reproducibility of TGA data.[1][15] The choice of atmosphere (inert or oxidative) is a key experimental parameter that must be justified based on the intended application and potential degradation pathways of the compound.

Authoritative Grounding: TGA is widely used in the pharmaceutical industry for characterizing hydrates, determining decomposition temperatures, and studying the kinetics of solid-state reactions.[16]

Experimental Protocol: TGA of this compound

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a selected gas (e.g., nitrogen or air) at a controlled flow rate.

-

Heat the sample at a constant rate (e.g., 10°C/min) through the temperature range of interest.

-

-

Data Analysis:

-

Generate a plot of mass vs. temperature.

-

Determine the onset temperature of mass loss.

-

Quantify the percentage of mass lost at each decomposition step.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios

Expertise & Experience: Accelerating Rate Calorimetry (ARC) is the gold standard for assessing thermal hazards under adiabatic conditions, which mimic a large-scale thermal runaway scenario.[3][17][18] The ARC provides time-temperature-pressure data for exothermic reactions, allowing for the determination of critical safety parameters such as the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[1][17]

Trustworthiness: The "heat-wait-search" mode of an ARC is highly sensitive and can detect very low rates of self-heating that might be missed by other techniques.[17] Following standardized procedures like ASTM E1981 is essential for obtaining reliable and scalable data.[4]

Authoritative Grounding: ARC is a cornerstone of process safety management in the chemical and pharmaceutical industries, providing essential data for the design of safe operating procedures and emergency relief systems.[3][17]

Experimental Protocol: ARC Analysis of this compound

-

Sample Preparation: Load a known mass of this compound into a robust, spherical sample bomb (e.g., titanium or stainless steel).

-

Experimental Setup: Place the sealed bomb inside the ARC's adiabatic chamber.

-

Heat-Wait-Search (HWS) Mode:

-

The instrument heats the sample in small temperature steps (e.g., 5°C).

-

After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

-

-

Exotherm Detection and Adiabatic Following:

-

Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.

-

The instrument records the temperature and pressure of the sample as the decomposition reaction accelerates.

-

-

Data Analysis:

-

Plot temperature and pressure as a function of time.

-

Determine the onset temperature of the self-accelerating decomposition.

-

Calculate the adiabatic temperature rise (ΔTad), the rate of temperature and pressure rise, and the Time to Maximum Rate (TMR).

-

Caption: ARC "Heat-Wait-Search" workflow.

Table 2: Key Thermal Stability Parameters to be Determined Experimentally

| Parameter | Technique | Description |

| Melting Point (Tm) | DSC | Temperature at which the solid-liquid phase transition occurs. |

| Decomposition Onset (Td) | DSC, TGA, ARC | Temperature at which decomposition begins. |

| Enthalpy of Decomposition (ΔHd) | DSC | Heat released during decomposition. |

| Mass Loss (%) | TGA | Percentage of mass lost during decomposition. |

| Adiabatic Temperature Rise (ΔTad) | ARC | The maximum temperature increase under adiabatic conditions. |

| Time to Maximum Rate (TMR) | ARC | Time from a given temperature to the maximum rate of decomposition. |

| Self-Accelerating Decomposition Temp. (SADT) | ARC | Lowest temperature at which self-accelerating decomposition can occur. |

Computational Prediction of Thermodynamic Stability

Expertise & Experience: In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermodynamic stability.[7] Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide insights into the electronic structure and energetics of molecules.[7] By calculating Bond Dissociation Energies (BDEs), we can identify the weakest bonds in a molecule and thus predict the most likely initial steps of thermal decomposition.

Trustworthiness: The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. It is crucial to select methods that have been benchmarked against experimental data for similar classes of compounds. For aromatic amines and benzonitriles, functionals like B3LYP, M06-2X, and ωB97X-D have shown good performance in predicting BDEs.[1][16][17]

Authoritative Grounding: Numerous studies have demonstrated the utility of DFT in calculating the BDEs of N-H bonds in substituted anilines and C-C bonds in benzonitriles, showing good correlation with experimental values and providing insights into the effects of substituents on bond strengths.[1][3][17]

Computational Protocol: DFT-Based Stability Assessment

-

Model Building: Construct the 3D structure of this compound using a molecular editor.

-

Geometry Optimization: Perform a geometry optimization and frequency calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.

-

Radical Generation: Systematically generate radical species by homolytically cleaving each of the key bonds in the molecule (e.g., C-NH2, N-H, C-CN, C-F).

-

Radical Optimization: Perform geometry optimizations and frequency calculations for each of the generated radical species and the single-atom radicals (e.g., H•).

-

BDE Calculation: Calculate the BDE for each bond using the following equation: BDE = E(Radical 1) + E(Radical 2) - E(Parent Molecule) where E is the total electronic energy plus the zero-point vibrational energy (ZPVE) of each species.

-

Analysis: Identify the bond with the lowest BDE as the most probable site for the initiation of thermal decomposition.

Caption: Workflow for DFT-based BDE calculation.

Table 3: Predicted Bond Dissociation Energies (Hypothetical Data)

| Bond | Predicted BDE (kcal/mol) | Implication |

| C4-NH2 | Value to be calculated | Potential for deamination |

| N-H (in NH2) | Value to be calculated | Potential for hydrogen atom abstraction |

| C2-F | Value to be calculated | Strength of the C-F bond |

| C1-CN | Value to be calculated | Stability of the nitrile group |

| Aromatic C-H | Value to be calculated | Stability of the aromatic ring |

Note: The values in this table are placeholders and would be populated with the results of the DFT calculations.

Conclusion: A Holistic Approach to Stability Assessment

The thermodynamic stability of this compound is a critical parameter that underpins its safe and effective use in pharmaceutical synthesis. This guide has outlined a comprehensive, multi-faceted approach to its evaluation, combining the strengths of established experimental techniques and modern computational methods. While no specific stability data for this compound is currently in the public domain, the protocols detailed herein provide a clear and authoritative roadmap for any researcher or drug development professional tasked with this essential characterization.

By systematically applying DSC, TGA, and ARC, one can build a robust experimental profile of the compound's thermal behavior, from initial thermal events to worst-case decomposition scenarios. Complementing this with DFT calculations allows for a deeper, mechanistic understanding of the inherent bond stabilities and the likely pathways of degradation. This integrated approach not only ensures regulatory compliance but also embodies the principles of quality by design, enabling the development of safer, more robust, and ultimately more effective pharmaceutical products.

References

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Retrieved from [Link]

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Retrieved from [Link]

-

ASTM International. (2024). Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry (E537-24). Retrieved from [Link]

-

ChemWhat. (n.d.). Benzonitrile, 4,5-diamino-2-fluoro- (9CI) CAS#: 226701-59-3. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2023, November 5). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]

-

ASTM International. (2021). Standard Test Method for Thermal Stability by Thermogravimetry (E2550-21). Retrieved from [Link]

-

ASTM International. (2020, February 1). Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry (E537-12(2020)). Retrieved from [Link]

-

APL. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved from [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Lab Manager. (2024, May 1). Thermal Analysis: Stability, Decomposition, and Material Properties. Retrieved from [Link]

-

Fauske & Associates, LLC. (n.d.). Thermal Stability Testing. Retrieved from [Link]

-

Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from [Link]

-

Thomas, R. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

-

Yateem, A. H. (2022). Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols. Indonesian Journal of Chemistry, 22(1), 1-15. [Link]

-

Le, T. B. (2017). Bond dissociation enthalpies in benzene derivatives and effect of substituents: an overview of density functional theory (B3LYP). Vietnam Journal of Chemistry, 55(6), 679-690. [Link]

-

Zeal. (2024, April 30). Thermal Hazards Testing: Understanding the Basics. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

Thermogravimetric Analysis. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

-

Qiu, L. (2023). Thermo-Analytical Methods of Analysis and their Applications. Journal of Pharmaceutical Analysis, 13(5), 1-2. [Link]

-

TA Instruments. (n.d.). Decomposition Kinetics Using TGA. Retrieved from [Link]

-

Materials Characterization Services. (2023, December 29). TGA - Thermogravimetric Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

-

Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from [Link]

-

Fauske, H. K. (2022, June 8). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. PMC. [Link]

Sources

- 1. vjmst.vast.vn [vjmst.vast.vn]

- 2. mdpi.com [mdpi.com]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT study of the adsorption properties and sensitivity of a B2N monolayer toward harmful gases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. arxiv.org [arxiv.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. DSpace [research-repository.griffith.edu.au]

- 15. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Guide: pKa Characterization of 4,5-Diamino-2-fluorobenzonitrile

Executive Summary

4,5-Diamino-2-fluorobenzonitrile (CAS: 226701-59-3) is a critical intermediate in the synthesis of fused heterocyclic APIs, including potassium-competitive acid blockers (P-CABs) and kinase inhibitors.

Accurate determination of its pKa values is challenging due to the molecule's extremely low basicity, driven by the synergistic electron-withdrawing effects of the nitrile (-CN) and fluorine (-F) substituents. Standard potentiometric methods are often insufficient for this analyte.[1]

This guide provides a theoretical prediction model grounded in Structure-Activity Relationships (SAR) and details a robust UV-Vis Spectrophotometric Titration protocol —the gold standard for quantifying weak bases (pKa < 2.0).

Part 1: Structural Analysis & Theoretical pKa Prediction[1]

Before experimental validation, a theoretical framework is required to estimate the protonation sequence.[1] The molecule contains two amino groups (N4 and N5), but they are not equivalent.[1]

Electronic Environment Analysis

-

Nitrile Group (C1): Acts as a strong Electron Withdrawing Group (EWG) via Induction (-I) and Resonance (-M). It severely deactivates positions ortho and para to it.[1]

-

Fluorine Atom (C2): Acts as a strong EWG via Induction (-I) but a weak Electron Donor via Resonance (+M).[1] Its inductive effect dominates, deactivating the ring overall.[1]

-

Amino Groups (C4 & C5): Electron Donating Groups (+M).[1]

Protonation Sequence (Regioselectivity)

The first protonation will occur at the nitrogen with the highest electron density (most basic).

-

N4 (Amino at C4): Located para to the Nitrile.[1] The lone pair is heavily delocalized into the nitrile group via resonance (quinoid-like contribution). This makes N4 extremely non-basic.[1]

-

N5 (Amino at C5): Located meta to the Nitrile.[1] Resonance delocalization into the nitrile is not possible; only the inductive effect (-I) operates here. Although it is para to the Fluorine, the fluorine's +M effect (donation) slightly counteracts the -I effect.

Predicted Values based on Hammett & Proxy Data

Using 3,4-diaminobenzonitrile (pKa ≈ 2.[1]35) and 4-amino-2-fluorobenzonitrile (pKa ≈ 0.[1]62) as proxies:

| Ionization Step | Site | Electronic Logic | Predicted pKa Range |

| pKa₁ | N5 | Meta-CN withdrawal + Para-F donation/withdrawal. | 1.6 – 2.1 |

| pKa₂ | N4 | Para-CN resonance withdrawal + Electrostatic repulsion from N5-H⁺. | < 0 (Superacidic region) |

Part 2: Experimental Protocol (UV-Vis Spectrophotometry)

Standard potentiometric titration (pH electrode) is unreliable for pKa values < 2.0 due to the "leveling effect" of water and high ionic strength errors. UV-Vis spectrophotometry is the required methodology, leveraging the change in chromophore absorption upon protonation.

Reagents & Buffer Preparation[1][2][3][4]

-

Stock Solvent: Methanol or DMSO (HPLC Grade).[1]

-

Analyte Stock: 10 mM solution of this compound.

-

Buffer System (pH 1.0 – 3.5): Glycine/HCl or Phosphate/Citrate buffers with constant ionic strength (I = 0.1 M KCl).[1]

-

Strong Acid Solutions (pH < 1.0): Standardized HCl solutions (0.1 M to 5.0 M) are required to determine pKa₂ or if pKa₁ is lower than predicted.[1]

Workflow Diagram

Figure 1: Step-by-step workflow for spectrophotometric pKa determination of weak bases.

Detailed Procedure

-

Wavelength Selection:

-

Prepare two samples: one in 0.1 M NaOH (fully deprotonated) and one in 1.0 M HCl (protonated).

-

Scan both from 200–400 nm.[1]

-

Identify the wavelength of maximum difference (

).[1] The aniline absorption band (typically 280–320 nm) will hypsochromically shift (blue shift) upon protonation as the lone pair is locked up.

-

-

Titration:

Part 3: Data Analysis & Calculation

For a basic ionization

Where:

- : Absorbance at specific pH.[1]

- : Absorbance of the fully deprotonated form (high pH plateau).[1]

- : Absorbance of the fully protonated form (low pH plateau).[1]

Plotting:

Plot

-

The slope should be near 1.[1][2]0. Deviations indicate aggregation or activity coefficient issues.[1]

Handling Super-Acidic Conditions (pKa < 1)

If the absorbance does not plateau even at pH 1.0, the pKa is likely < 1.0 (relevant for pKa₂). You must switch from pH to the Hammett Acidity Function (

Part 4: Implications for Drug Development[1][6]

Solubility Modeling

With a pKa₁ ≈ 1.8, this molecule is neutral at physiological pH (7.4) .[1]

-

Permeability: High passive permeability is expected in the intestine.[1]

-

Solubility: Aqueous solubility will be extremely low unless the pH is dropped below 1.5.[1]

Salt Selection

Standard salts (Hydrochloride, Tartrate) may be unstable because the conjugate acid is strong.[1]

-

Recommendation: If a solid salt form is required for isolation, utilize Sulfonic acids (Methanesulfonic acid, p-Toluenesulfonic acid) to drive protonation fully, as these have pKa values < -1.[1]

Synthetic Stability

The low basicity of the amino groups implies they are poor nucleophiles.

-

Implication: Cyclization reactions (e.g., forming benzimidazoles) will require high temperatures or strong acid catalysis to activate the nitrile/carbonyl partners.[1]

References

-

Methodology: Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1]

-

Proxy Data (3,4-Diaminobenzonitrile): ChemBK. (2024).[1] 3,4-Diaminobenzonitrile Physical Properties and pKa.

-

Proxy Data (4-Amino-2-fluorobenzonitrile): EPA CompTox Chemicals Dashboard. (2023).[1] 4-Amino-2-fluorobenzonitrile Details.

-

Hammett Equation: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1]

-

Spectrophotometric Review: Reijenga, J., et al. (2013).[1] Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71.[1]

Sources

Navigating the Hazards of 4,5-Diamino-2-fluorobenzonitrile: A Technical Guide for Researchers

This guide provides an in-depth examination of the safety and handling protocols for 4,5-Diamino-2-fluorobenzonitrile (CAS No. 226701-59-3), a critical intermediate in pharmaceutical and materials science research. As drug development professionals and scientists, a profound understanding of a compound's hazard profile is not merely a regulatory formality but the bedrock of safe and effective research. This document moves beyond a standard Safety Data Sheet (SDS) to offer a synthesized, field-proven perspective on risk mitigation, grounded in authoritative data.

The Compound Profile: Understanding the Inherent Risks

This compound is a substituted benzonitrile containing two amine functional groups and a fluorine atom. This specific arrangement of functional groups dictates its reactivity and, consequently, its toxicological profile. While detailed toxicological studies for this specific molecule are not broadly published, data from suppliers and analysis of structurally similar aminobenzonitriles allow for a robust hazard assessment.[1][2]

The primary concern with this compound is its high acute toxicity, particularly via inhalation. The GHS classification indicates it is potentially fatal if inhaled, demanding the most stringent engineering controls to prevent any respiratory exposure.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 226701-59-3 | [1][2] |

| Molecular Formula | C₇H₆FN₃ | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Appearance | Solid (form may vary) | Assumed from analogs |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

GHS Hazard Identification and Classification: A Core Analysis

The Globally Harmonized System (GHS) provides the definitive framework for understanding the hazards of this compound. The classification underscores its status as a highly hazardous material.[1]

Table 2: GHS Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301 : Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | 💀 | Danger | H312 : Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 1 | 💀 | Danger | H330 : Fatal if inhaled |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | môi trường | Warning | H410 : Very toxic to aquatic life with long lasting effects |

Source: ChemScene.[1]

Expert Insight: The H330 classification ("Fatal if inhaled") is the most critical hazard associated with this compound. Unlike materials that are merely "harmful" or "toxic" upon inhalation, this classification implies that a short exposure to even a low concentration could be lethal. This dictates that handling procedures must be designed with a zero-exposure philosophy. The diamino substitution pattern on the benzonitrile core likely contributes to this toxicity profile, a common feature among aromatic amines and nitriles used in synthesis.

Exposure Control and Personal Protective Equipment (PPE): A Self-Validating System

Given the severe inhalation hazard, a multi-layered approach to exposure control is mandatory. This system ensures that the failure of one control measure does not result in a catastrophic exposure.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material within a closed system.

-

Primary Enclosure: All weighing and transfers of solid this compound must be conducted in a certified chemical fume hood or a glovebox. For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing), a glovebox is the preferred environment.

-

Ventilation: The laboratory must be equipped with general ventilation that ensures at least 10-12 air changes per hour. The fume hood itself should have a verified face velocity of 80-120 feet per minute.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for engineering controls but is essential for protecting against residual risks and in case of emergencies.

-

Respiratory Protection: When handling the solid outside of a glovebox (e.g., in a fume hood), a full-face respirator with combination (P100/organic vapor) cartridges is required.[3] This is a necessary precaution due to the H330 classification. Standard dust masks are entirely insufficient.

-

Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to double-glove and to check the manufacturer's breakthrough time data for benzonitriles. Dispose of the outer glove immediately upon any suspected contact.[4]

-

Eye Protection: Tightly fitting chemical safety goggles are mandatory. A face shield, worn over the goggles, is also required to protect against splashes.

-

Skin and Body Protection: A lab coat is standard, but for handling this compound, a chemically resistant apron or a disposable Tyvek suit is recommended. Ensure clothing is long-sleeved and closed at the wrist.

Safe Handling and Storage Protocols

Adherence to strict protocols is non-negotiable. The causality behind these steps is to minimize the generation of dust and prevent contamination of the lab environment.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood or glovebox is operational and uncluttered. Verify that an emergency eyewash station and safety shower are accessible and functional.[5][6]

-

Donning PPE: Don all required PPE as described in Section 3.2 before entering the handling area.

-

Weighing and Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the primary engineering control. Use tools (spatulas, etc.) dedicated to this compound to prevent cross-contamination.

-

In-Reaction Use: Add the compound to reaction vessels slowly and carefully to avoid creating dust. If possible, use a solid addition funnel.

-

Post-Handling Decontamination: After handling, carefully wipe down all surfaces inside the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the wipes as hazardous waste.

-

Doffing PPE: Remove PPE in the reverse order it was put on, taking extreme care not to touch the outside of contaminated items. Wash hands and forearms thoroughly after work is complete.[4]

Storage Requirements

-

Container: Keep the container tightly closed and clearly labeled with all GHS hazard pictograms and statements.[4][5]

-

Location: Store in a locked, dedicated cabinet for highly toxic materials.[4][6] The storage area must be cool, dry, and well-ventilated.[5]

-

Temperature: Store at the recommended 2-8°C to maintain chemical integrity.[1]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[7][8]

Emergency Procedures: Planning for Failure

A robust safety plan includes clear, actionable steps for worst-case scenarios.

Accidental Release Measures

-

Evacuation: Immediately evacuate all non-essential personnel from the area.

-

Ventilation: Ensure the area is well-ventilated, but do not attempt to clean a spill without appropriate respiratory protection.

-

Cleanup: For a small spill, and only if trained and equipped with full PPE (including a full-face respirator), cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.[6] Do not use water, as this may spread contamination.

First-Aid Measures

The immediate response to an exposure is critical. Always show the Safety Data Sheet to the attending medical professional.[5][6]

-

Inhalation: This is a medical emergency. Move the victim to fresh air immediately.[4] If breathing is difficult or has stopped, trained personnel should provide artificial respiration, avoiding mouth-to-mouth.[5] Call emergency medical services immediately.

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[4] Call a poison control center or emergency medical services immediately.

Risk Assessment and Control Workflow

A systematic approach to risk assessment is essential before any new procedure involving this compound is undertaken. The following workflow illustrates the logical steps from hazard identification to procedural implementation.

Caption: Workflow for risk assessment and control of this compound.

Conclusion: A Culture of Safety

This compound is a valuable research chemical, but its significant hazards, particularly its fatal-if-inhaled classification, demand the highest level of respect and caution. By understanding the causality behind its hazard profile and implementing a multi-layered, self-validating system of controls, researchers can mitigate these risks effectively. This guide serves as a technical resource to empower scientists to work safely, ensuring that the pursuit of innovation does not come at the cost of personal health or environmental safety.

References

Sources

Introduction: The Strategic Convergence of Fluorine and the Diaminobenzonitrile Scaffold

An In-depth Technical Guide to Fluorinated Diaminobenzonitrile Derivatives for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic design of small molecules is paramount to achieving desired biological activity and material properties. Two powerful and recurring motifs in this endeavor are the incorporation of fluorine atoms and the utilization of the diaminobenzonitrile scaffold. This guide explores the synergy between these two components, providing an in-depth analysis of the synthesis, properties, and applications of fluorinated diaminobenzonitrile derivatives.

The element fluorine, despite its simple structure, is a powerhouse in molecular design. Its high electronegativity (3.98 on the Pauling scale) and small van der Waals radius (1.47 Å) allow it to act as a bioisostere of a hydrogen atom while profoundly altering the electronic properties of a molecule.[1] The judicious placement of fluorine can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate the pKa of nearby functional groups to improve membrane permeability, and increase binding affinity to protein targets through unique non-covalent interactions.[2][3][4][5] Today, it is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom, a testament to its transformative impact on drug discovery.[6]

Concurrently, the diaminobenzonitrile framework serves as a versatile building block.[7] The aromatic ring provides a rigid scaffold, while the amino groups offer points for further functionalization and can act as hydrogen bond donors. The nitrile (cyano) group is particularly noteworthy; its strong electron-withdrawing nature influences the molecule's electronic profile and, critically, it can function as an electrophilic "warhead" for forming covalent bonds with biological targets—a strategy of growing importance in developing highly potent and selective inhibitors.[8][9]

The combination of these two entities—the strategic fluorination of a diaminobenzonitrile core—creates a class of compounds with tunable physicochemical properties and diverse functional potential, from targeted covalent inhibitors in oncology to advanced fluorescent probes in materials science. This guide provides the foundational knowledge and practical insights necessary for researchers to harness the potential of these remarkable derivatives.

Part 1: Synthesis and Methodologies

The construction of fluorinated diaminobenzonitrile derivatives primarily relies on the principles of nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine atoms on an aromatic ring activates it towards attack by nucleophiles, making this a robust and predictable method for synthesis.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most common approach begins with a polyfluorinated benzonitrile precursor. The electron-withdrawing nature of both the nitrile group and the multiple fluorine atoms makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.

Causality Behind the Method: The SNAr mechanism is favored here because the fluorine atoms serve two roles:

-

Activation: They inductively withdraw electron density from the ring, facilitating the initial attack by a nucleophile (such as an amine or ammonia) to form a stabilized Meisenheimer complex.

-

Leaving Group: Fluoride is a reasonably good leaving group in this context, allowing for the re-aromatization of the ring to yield the substituted product.

A general workflow for this synthetic approach is outlined below.

Caption: General workflow for synthesizing fluorinated diaminobenzonitrile derivatives via SNAr.

Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzonitrile

This protocol provides a step-by-step methodology for the synthesis of a foundational fluorinated aminobenzonitrile derivative from 2,6-difluorobenzonitrile, as can be adapted from established procedures.[10]

Materials:

-

2,6-Difluorobenzonitrile

-

Ammonia (aqueous solution, e.g., 25% w/w, or liquid ammonia)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Equipment:

-

High-pressure reaction vessel (if using elevated temperatures)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if applicable)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2,6-difluorobenzonitrile (1.0 eq), tetrahydrofuran (THF, ~1.5 mL per mmol of starting material), and an excess of aqueous ammonia solution (e.g., 5-10 eq).

-

Scientist's Note: The use of a sealed vessel is crucial when heating ammonia to prevent its evaporation and ensure the reaction proceeds. THF is chosen as the solvent for its ability to dissolve the starting material and its miscibility with aqueous ammonia.

-

-

Reaction Execution: Seal the vessel and stir the mixture at 100°C for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Extraction: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel. Dilute with deionized water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Self-Validation Check: The organic layers should contain the desired product, which is less polar than the starting material and inorganic byproducts.

-

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

-

Characterization: Characterize the purified product to confirm its identity and purity.

-

¹H NMR: Expect signals corresponding to the amino protons and the aromatic protons.

-

¹⁹F NMR: A key technique. Expect a signal corresponding to the fluorine atom on the aromatic ring.

-

IR Spectroscopy: Look for characteristic stretches for the amino (N-H, ~3300-3500 cm⁻¹) and nitrile (C≡N, ~2220-2240 cm⁻¹) groups.[11]

-

Mass Spectrometry (MS): Confirm the molecular weight of the product.

-

Part 2: Physicochemical Properties and Characterization

Fluorination dramatically alters the key physicochemical properties of the diaminobenzonitrile core. Understanding these changes is essential for designing molecules with optimal drug-like properties or material functions.

Impact of Fluorination on Molecular Properties

The introduction of fluorine imparts predictable, yet context-dependent, changes to a molecule's profile. These effects are crucial for tuning a compound for a specific application.

| Property | Effect of Fluorination | Rationale and Significance | Supporting Sources |

| Acidity/Basicity (pKa) | Decreases the basicity (lowers the pKa) of nearby amino groups. | The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton. This can improve bioavailability by increasing the fraction of the neutral, membrane-permeable form of the drug at physiological pH. | [3][12][13] |

| Lipophilicity (LogP) | Generally increases lipophilicity. | Although the C-F bond is polar, the low polarizability of fluorine can reduce intermolecular interactions with water, leading to an overall increase in LogP. This enhancement can improve membrane permeability and cell penetration. | [6][14][15] |

| Metabolic Stability | Significantly increases metabolic stability. | The carbon-fluorine bond is one of the strongest in organic chemistry. Replacing a C-H bond at a metabolically labile position with a C-F bond effectively blocks enzymatic oxidation (e.g., by cytochrome P450 enzymes), prolonging the drug's half-life in the body. | [1][2][6] |

| Binding Affinity | Can increase binding affinity to target proteins. | Fluorine can participate in favorable orthogonal multipolar interactions with electron-poor groups (like carbonyls) in a protein's active site. It can also stabilize a specific bioactive conformation of the molecule. | [1][5][16] |

Spectroscopic Characterization

The unique spectroscopic signatures of fluorinated compounds are vital for their unambiguous identification.

| Technique | Key Observables for Fluorinated Diaminobenzonitriles |

| ¹⁹F NMR Spectroscopy | This is the most definitive technique. Aromatic fluorine atoms typically appear in a distinct region of the spectrum. The chemical shift and coupling constants provide precise information about the electronic environment and proximity to other nuclei. |

| ¹H and ¹³C NMR Spectroscopy | The presence of fluorine induces characteristic splitting patterns (H-F and C-F coupling) in the signals of nearby protons and carbons, confirming the position of fluorination. |

| Infrared (IR) Spectroscopy | The C≡N stretch of the nitrile group is a sharp, intense band typically found around 2220-2240 cm⁻¹. The C-F bond has a strong absorbance in the fingerprint region (1000-1400 cm⁻¹). The N-H stretches of the amino groups appear as bands in the 3300-3500 cm⁻¹ region. |

Part 3: Applications in Drug Discovery and Materials Science

The unique properties of fluorinated diaminobenzonitriles make them valuable scaffolds for a range of applications, most notably as covalent inhibitors and fluorescent probes.

Application 1: Covalent Inhibitors in Medicinal Chemistry

Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[17] The nitrile group in the diaminobenzonitrile scaffold can act as a reversible or irreversible electrophilic warhead, reacting with nucleophilic amino acid residues (such as cysteine or serine) in a protein's active site.[8][9]

Mechanism of Action:

The electrophilic carbon atom of the nitrile is attacked by a nucleophilic residue (e.g., the thiol of a cysteine). Fluorination of the aromatic ring enhances this reactivity by further withdrawing electron density, making the nitrile carbon more electrophilic.

Caption: Mechanism of covalent inhibition by a nitrile-containing compound with a cysteine residue.

This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including proteases and kinases, which are critical targets in oncology and virology.[8][18]

Application 2: Fluorescent Probes and Materials

Diaminobenzonitrile derivatives are known to form the basis of novel fluorescent materials.[7] Their inherent donor-acceptor structure (amino groups as donors, nitrile as an acceptor) gives rise to interesting photophysical properties, including fluorescence that can be modulated by the local environment.

Design Principles:

The fluorescence of these molecules can be engineered to respond to specific stimuli, such as the presence of metal ions or changes in pH.[7] The amino groups can act as chelating sites for metal ions. Upon binding, processes like photoinduced electron transfer (PET) can be inhibited, leading to a "turn-on" fluorescence response (chelation-enhanced fluorescence, CHEF).[7]

Fluorination plays a key role in tuning these properties:

-

Emission Wavelength: By altering the electron-donating/withdrawing strength through fluorination, the energy gap between the ground and excited states can be modified, shifting the fluorescence emission wavelength.

-

Quantum Yield: Fluorination can influence the rates of non-radiative decay pathways, potentially increasing the fluorescence quantum yield.

-

Photostability: The high strength of the C-F bond can improve the photostability of the fluorophore, making it more robust for imaging applications.

Caption: Relationship between fluorination and the fluorescent properties of diaminobenzonitrile derivatives.

These fluorinated probes have potential applications in live-cell imaging to monitor intracellular ion concentrations and in developing advanced diagnostic tools.[7]

Conclusion and Future Outlook

Fluorinated diaminobenzonitrile derivatives represent a class of molecules with immense potential, born from the strategic fusion of fluorine's unique chemical properties with a versatile and reactive scaffold. The synthetic accessibility via robust SNAr reactions allows for the systematic exploration of structure-activity and structure-property relationships. In medicinal chemistry, the ability to tune pKa, enhance metabolic stability, and incorporate a covalent warhead makes these compounds highly attractive for developing next-generation targeted therapies. In materials science, their tunable photophysical properties position them as promising candidates for sophisticated fluorescent sensors and imaging agents.

Future research will likely focus on expanding the synthetic toolbox to allow for more complex and diverse substitution patterns, exploring their application against a wider range of biological targets, and developing "smart" materials that respond to multiple stimuli. As our understanding of the subtle interplay between fluorination and molecular function continues to grow, so too will the impact of these powerful chemical entities on science and medicine.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

-

LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. [Link]

-

Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

MDPI. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Yerien, D. E., Bonesi, S., & Postigo, A. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 14(35), 8248-8285. [Link]

-

Agdeppa, E. D., Kepe, V., Liu, J., Flores-Torres, S., Satyamurthy, N., Small, G. W., & Barrio, J. R. (2007). High-yield, automated radiosynthesis of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([18F]FDDNP) ready for animal or human administration. Molecular Imaging and Biology, 9(1), 18-25. [Link]

-

Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(10), 2269-2300. [Link]

-

University of Southampton. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. [Link]

-

Radhika, S., & Srishailam, K. (2025). Molecular structure, FT-IR and FT raman spectroscopic characterization of 2-aminobenzonitrile using DFT methods. AIP Conference Proceedings. [Link]

-

da Silva, A. C. G., & de Souza, M. C. B. V. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1177-1193. [Link]

-

Al-Said, N. H. (2012). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Molecular Sciences, 13(11), 14357-14371. [Link]

- Google Patents. (1982). US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile.

-

ResearchGate. (2020). Covalent inhibitors in medicinal chemistry and natural products. [Link]

-

Scilit. Applications of Fluorine in Medicinal Chemistry. [Link]

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 10-40. [Link]

-

Méndez-Mendoza, R. A., & Ruíz-Guerrero, R. (2018). Spectroscopic Indicators of Diaminomaleonitrile Bisubstitution: A Review. Preprints. [Link]

-

Liu, Q., Sabnis, Y., Zhao, Z., Zhang, T., Buhrlage, S. J., Jones, L. H., & Gray, N. S. (2019). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Angewandte Chemie International Edition, 58(43), 15236-15250. [Link]

-

ResearchGate. (2025, August 9). Applications of Fluorine in Medicinal Chemistry. [Link]

-

Vividion Therapeutics. (2021, February 9). Fragment-based covalent ligand discovery. [Link]

-

Wiley Periodicals LLC. (2024, February 15). Covalent inhibitors: An ambitious approach for the discovery of newer oncotherapeutics. [Link]

-

Al-Trawneh, M. A., Al-Salahat, K. A., & Al-Momani, L. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2315. [Link]

-

Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry–A European Journal, 28(19), e202104526. [Link]

-

ChemRxiv. (2022). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. [Link]

-

MDPI. (2024, July 25). Photochemical Generation and Characterization of C-Aminophenyl-Nitrilimines. [Link]

-

Preprints.org. (2018, November 5). Spectroscopic Indicators of Diaminomaleonitrile Bisubstitution: A Review. [Link]

-

ResearchGate. (2017, May 9). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. [Link]

-

ChemRxiv. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. [Link]

-

Alshammari, M. (2022). Synthetic Studies on Valuable Fluorinated Building Blocks. eGrove. [Link]

-

Crizer, D. M., Salice, C. J., & Arnold, W. A. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(1), 379-390. [Link]

-

Springer. (2011). Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. [Link]

-

Zhang, D., & Zhang, G. (2010). 4-(N,N-Dimethylamine)benzonitrile (DMABN) derivatives with boronic acid and boronate groups: new fluorescent sensors for saccharides and fluoride ion. Journal of Materials Chemistry, 20(23), 4849-4855. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile - Google Patents [patents.google.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 17. Covalent inhibitors: An ambitious approach for the discovery of newer oncotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4,5-Diamino-2-fluorobenzonitrile: Determining Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diamino-2-fluorobenzonitrile is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science, where its diamino substitution pattern offers versatile reactivity for scaffold development. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is a prerequisite for its effective use in synthesis, formulation, and quality control. This guide addresses the current landscape of available data for this compound, provides detailed experimental protocols for the precise determination of its melting and boiling points, and introduces computational methodologies as a predictive tool in the absence of empirical data. A robust framework for ensuring data integrity and laboratory safety is also presented, tailored to the specific considerations for aminobenzonitrile derivatives.

Introduction: The Challenge of Characterizing a Novel Compound

This guide serves as a proactive manual for researchers, providing both the theoretical grounding and practical methodologies required to determine these key physical constants with high fidelity.

Physicochemical Landscape: Insights from Structural Analogs

While direct data for this compound is scarce, an analysis of structurally related aminofluorobenzonitriles provides a valuable comparative context. These analogs can help establish expected ranges and anticipate potential challenges, such as thermal decomposition.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Reported Boiling Point (°C) |

| This compound | 226701-59-3 | C₇H₆FN₃ | 151.14 | Not Available | Not Available |

| 4-Amino-2-fluorobenzonitrile | 53312-80-4 | C₇H₅FN₂ | 136.13 | Not specified as solid | 288.2[1] |

| 5-Amino-2-fluorobenzonitrile | 53312-81-5 | C₇H₅FN₂ | 136.13 | 92-96[2] | Not Available |

| 2-Amino-4-fluorobenzonitrile | 80517-22-2 | C₇H₅FN₂ | 136.13 | 111-111.5[3] | Not Available |

| 4-Fluorobenzonitrile | 1194-02-1 | C₇H₄FN | 121.11 | 32-34[4] | 188 (at 750 mmHg)[4] |

| 2-Fluorobenzonitrile | 394-47-8 | C₇H₄FN | 121.11 | -13.7 | 90 (at 21 mmHg)[5] |

Data compiled from various sources. Note that boiling points are often reported at reduced pressure.

The presence of two amino groups in the target molecule, capable of strong hydrogen bonding, suggests that its melting point will likely be significantly higher than its mono-amino and non-amino analogs. Similarly, a higher boiling point compared to these analogs can be anticipated.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden this range.[6]

Capillary Method: A Foundational Technique

The capillary method is the most common and accessible technique for melting point determination.[7]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid (2-3 mm height) should be forced into the tube.[3]

-

Packing: To tightly pack the sample at the sealed end, drop the capillary tube (sealed-end down) through a long, narrow glass tube onto a hard surface.[3][8]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C per minute) to find a rough range.[8]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (1-2°C per minute).[7]

-

Observation and Recording:

-

Record the temperature (T_onset) at which the first droplet of liquid appears.[3]

-

Record the temperature (T_clear) at which the last solid particle melts.

-

The melting range is reported as T_onset – T_clear.

-

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9] For small sample quantities, micro-boiling point determination is the preferred method.

Thiele Tube Method

This classic and effective method requires minimal material (less than 1 mL).[10]

-

Sample Preparation: Place a small amount (0.5-1 mL) of liquid this compound into a small test tube (fusion tube).

-

Capillary Inversion: Place a standard melting point capillary tube into the fusion tube with its open end facing down.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the heat is applied to the side arm.[6][10]

-

Observation: Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip.

-

Cooling and Recording: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[10]

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary.

Caption: Micro-Boiling Point Determination using a Thiele Tube.

Computational Prediction of Physical Properties

In the absence of experimental data, computational methods provide a powerful alternative for estimating physical properties. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can predict melting and boiling points based on molecular structure.[11][12][13]

Predictive Modeling Workflow

Modern approaches often leverage neural networks or other machine learning models trained on large datasets of known compounds.[12][14]

-

Molecular Representation: The 2D or 3D structure of this compound is converted into a machine-readable format, such as a SMILES string or a molecular graph.

-

Descriptor Calculation: A set of numerical descriptors is calculated from the structure. These can range from simple counts of atoms and bonds to complex topological and quantum-chemical parameters.

-

Model Application: The descriptors are fed into a pre-trained predictive model. Numerous platforms, both commercial and open-source, are available for this purpose.

-

Result Evaluation: The predicted melting and boiling points are obtained. It is crucial to consider the model's reported accuracy and its applicability domain (the types of molecules it was trained on) to assess the confidence of the prediction.

Caption: Generalized Workflow for Computational Property Prediction.

Safety, Handling, and Storage

Working with aminobenzonitrile derivatives requires stringent safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-aminobenzonitrile should be used to inform handling procedures.

Hazard Identification (Based on Analogs)

-

Toxicity: Aminobenzonitriles are often classified as toxic if swallowed, in contact with skin, or if inhaled.[15]

-

Irritation: Causes skin and serious eye irritation.[15] May cause respiratory irritation.[15]

Recommended Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[16][17]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid all personal contact, including inhalation.[15] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[16]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

Keep away from incompatible materials.

-

The compound should be stored sealed in dry conditions, with a recommended temperature of 2-8°C.[19]

Conclusion: An Integrated Approach to Characterization

The determination of the melting and boiling points of this compound exemplifies a common scenario in chemical research where foundational data is not yet established. This guide provides a dual-track solution for drug development professionals and scientists. The first track details rigorous, validated experimental protocols for the empirical determination of these properties, emphasizing accuracy and safety. The second introduces computational prediction as a valuable, resource-efficient tool for initial estimation. By integrating these experimental and computational approaches, researchers can confidently characterize novel compounds, ensuring data integrity and accelerating the development pipeline.

References

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Journal of Computer-aided Chemistry. Retrieved February 20, 2026, from [Link]

-

Micheli, A., et al. (2006). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Journal of Chemical Information and Modeling. Retrieved February 20, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 20, 2026, from [Link]

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Retrieved February 20, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 20, 2026, from [Link]

-

University of Arizona. (2013, April 15). Experiment 1 - Melting Points. Retrieved February 20, 2026, from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved February 20, 2026, from [Link]

-

Al-Mustaqbal University College. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved February 20, 2026, from [Link]

-

University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved February 20, 2026, from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 20, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (2026, January 26). The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Retrieved February 20, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-フルオロベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. resolvemass.ca [resolvemass.ca]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. longdom.org [longdom.org]

- 12. math.unipd.it [math.unipd.it]

- 13. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 14. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

- 19. chemscene.com [chemscene.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of 5-Cyano-6-Fluorobenzimidazoles via Oxidative Condensation

Executive Summary & Scientific Rationale

The benzimidazole pharmacophore is a "privileged scaffold" in medicinal chemistry, ubiquitous in antivirals (e.g., HCV NS5A inhibitors), anticancer agents (PARP inhibitors), and anti-parasitics. The specific incorporation of fluorine and nitrile substituents—yielding 2-substituted-5-cyano-6-fluorobenzimidazoles —serves two critical drug design functions:

-

Metabolic Stability: The fluorine atom blocks metabolic hotspots (C-H oxidation) and modulates pKa.

-

Electronic Tuning: The nitrile group provides a handle for hydrogen bonding and further synthetic elaboration (e.g., hydrolysis to amides).

This Application Note details the robust synthesis of these scaffolds from 4,5-diamino-2-fluorobenzonitrile . Unlike simple phenylenediamines, this substrate is significantly electron-deficient. The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups reduces the nucleophilicity of the amino groups, often leading to stalled reactions or incomplete cyclization under standard conditions.

We present two validated protocols designed to overcome these electronic deactivations:

-

Protocol A (Standard): Sodium Metabisulfite (

) mediated oxidative cyclization. -

Protocol B (Alternative): Iodine (

) catalyzed cyclization for sensitive substrates.

Mechanistic Insight & Reaction Pathway[1][2]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a condensation-cyclization-oxidation cascade.

The Electronic Bias (Expertise Note)

In This compound :

-

The

at C5 is para to Fluorine (resonance donor, inductive withdrawer). -

The

at C4 is para to Nitrile (strong resonance/inductive withdrawer). -

Consequence: The C5-amine is more nucleophilic and typically initiates the attack on the aldehyde.

Pathway Diagram

The following diagram illustrates the stepwise transformation from reactants to the aromatic heterocycle.

Figure 1: Mechanistic pathway for the oxidative condensation of diamines with aldehydes.

Experimental Protocols

Protocol A: Sodium Metabisulfite ( ) Method (Recommended)

This method is preferred for its operational simplicity, high yields, and broad tolerance of functional groups on the aldehyde.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| This compound | 1.0 | Limiting Reagent |

| Aldehyde (R-CHO) | 1.1 - 1.2 | Electrophile |

| Sodium Metabisulfite ( | 1.2 - 1.5 | Oxidant / Adduct former |

| DMF or DMSO | Solvent | Polar aprotic solvent is required due to low solubility of the diamine. |

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in DMF (5 mL). Note: The diamine may require gentle warming (40°C) to fully dissolve.

-

Aldehyde Addition: Add the aldehyde (1.1 mmol). Stir at room temperature for 10–15 minutes.

-

Oxidant Addition: Add

(1.2 mmol) in one portion. -

Reaction: Heat the mixture to 100°C for 4–6 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the diamine (M+H) and the appearance of the product (M-2H relative to the dihydro-intermediate).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (approx. 50 mL).

-

Precipitation: The benzimidazole product usually precipitates as a solid. Stir for 30 minutes to ensure full granulation.

-

Filtration: Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and then with a small amount of cold ethanol.

-

-

Purification: Dry the solid under vacuum. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Iodine ( ) Mediated Method (Mild Conditions)

Use this protocol if the aldehyde contains thermal-sensitive groups or if the Metabisulfite method yields difficult-to-separate bisulfite adduct byproducts.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Diamine | 1.0 | Limiting Reagent |

| Aldehyde | 1.1 | Electrophile |

| Iodine ( | 1.1 | Oxidant |

| 3.0 | Base (Neutralizes HI) | |

| 1,4-Dioxane or THF | Solvent | Moderate polarity |

Step-by-Step Procedure

-

Mixing: Dissolve diamine (1.0 mmol) and aldehyde (1.1 mmol) in 1,4-Dioxane (10 mL).

-

Stirring: Stir at room temperature for 30 minutes to allow initial imine formation.

-

Addition: Add

(1.1 mmol) and -

Reaction: Stir at 70°C for 3–5 hours. The solution typically turns dark (iodine color) and then fades as iodine is consumed (though often remains dark due to complexation; quench is needed).

-

Quench: Cool to RT. Add saturated aqueous

(Sodium Thiosulfate) to quench unreacted iodine (color changes from dark brown to yellow/clear). -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.

Critical Process Parameters & Troubleshooting